molecular formula C9H7BrO4 B3280375 3-Acetyl-5-bromo-4-hydroxybenzoic acid CAS No. 71407-98-2

3-Acetyl-5-bromo-4-hydroxybenzoic acid

Cat. No. B3280375
CAS RN: 71407-98-2
M. Wt: 259.05 g/mol
InChI Key: DGLBJBGIMISYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5-bromo-4-hydroxybenzoic acid is a chemical compound with the molecular formula C9H7BrO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . This compound can be used in methods to treat epilepsy .


Synthesis Analysis

The synthesis of 3-Acetyl-4-hydroxybenzoic acid can be achieved by the Fries rearrangement of 4-acetoxybenzoic acid (1 mol) with aluminium chloride (3.3 mol) at 150–155° for 1 hour (24%) .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-5-bromo-4-hydroxybenzoic acid consists of a benzene ring substituted with acetyl, bromo, and hydroxy groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Chemical Synthesis and Reactions

3-Acetyl-5-bromo-4-hydroxybenzoic acid is involved in various chemical synthesis and reaction processes. For instance, electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen, a related compound, are significant in forming 5-substituted products under certain conditions, such as formylation and bromination (Clarke, Scrowston, & Sutton, 1973). Additionally, derivatives of 4-hydroxybenzoic acid, including 3-bromo-, 3:5-dibromo-, and other substitution products, have been prepared, highlighting the compound's versatility in organic synthesis (Cavill, 1945).

Polymer Synthesis

3-Acetyl-5-bromo-4-hydroxybenzoic acid plays a role in polymer synthesis. For example, 4-acetoxybenzoic acid (PABA), closely related to our compound of interest, is used as a monomer in the polymerization of thermotropic polymers, highlighting its importance in high-temperature polymer applications (Vora, Biernacki, Crouse, & Swartling, 2003). The study of pseudopolymorphs of hydroxybenzoic acid derivatives, like 3-Acetyl-5-bromo-4-hydroxybenzoic acid, is crucial in understanding their self-assembly in solid lattices, which is significant for materials science and engineering (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of hydroxybenzoic acids, including 3-Acetyl-5-bromo-4-hydroxybenzoic acid, are explored for their potential biological activities. For example, novel 3-Hydroxy benzoic acid derivatives exhibit antibacterial activity, indicating the compound's potential in developing new drug candidates (Satpute, Gangan, & Shastri, 2018). Moreover, 4-hydroxybenzoic acid-based inhibitors have been studied for their antiproliferative and proapoptotic activities in cancer therapies, underscoring the importance of hydroxybenzoic acid derivatives in oncology research (Seidel, Schnekenburger, Dicato, & Diederich, 2014).

Biochemistry and Enzymatic Studies

Enzymatic studies involving hydroxybenzoic acid derivatives reveal their role in biochemical processes. Arylamine N-Acetyltransferase in Streptomyces griseus, for example, acetylates exogenous 3-amino-4-hydroxybenzoic acid, illustrating the compound's relevance in microbial metabolism and potentially in xenobiotic compound processing (Suzuki, Ohnishi, & Horinouchi, 2006).

Future Directions

The future directions for research on 3-Acetyl-5-bromo-4-hydroxybenzoic acid could include further exploration of its potential therapeutic uses, particularly in the treatment of epilepsy . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

3-acetyl-5-bromo-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-4(11)6-2-5(9(13)14)3-7(10)8(6)12/h2-3,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLBJBGIMISYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C(=O)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-5-bromo-4-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-5-bromo-4-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Acetyl-5-bromo-4-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Acetyl-5-bromo-4-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Acetyl-5-bromo-4-hydroxybenzoic acid
Reactant of Route 5
3-Acetyl-5-bromo-4-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Acetyl-5-bromo-4-hydroxybenzoic acid

Citations

For This Compound
1
Citations
B Barlaam, S Cosulich, S Degorce… - Journal of Medicinal …, 2015 - ACS Publications
… to afford crude 3-acetyl-5-bromo-4-hydroxybenzoic acid (120 g, 84%) as a yellow powder. MS-ESI m/z 258 [M – H] − . To a suspension of 3-acetyl-5-bromo-4-hydroxybenzoic acid (240 g…
Number of citations: 84 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.